molecular formula C14H9N3O3S B14630605 2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole CAS No. 55210-91-8

2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole

Cat. No.: B14630605
CAS No.: 55210-91-8
M. Wt: 299.31 g/mol
InChI Key: GFXCZXCGRUIBAH-UHFFFAOYSA-N
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Description

2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a nitrofuran moiety and a thiadiazole ring, both of which contribute to its unique chemical and biological properties. The nitrofuran group is known for its antimicrobial activity, while the thiadiazole ring is often associated with various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions to yield 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide. This intermediate undergoes oxidative cyclization to form 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine. The final step involves the reaction of this intermediate with phenylacetylene under basic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The antimicrobial activity of 2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole is primarily attributed to its ability to interfere with bacterial DNA synthesis. The nitrofuran moiety generates reactive oxygen species (ROS) upon entering the bacterial cell, leading to oxidative damage of DNA, proteins, and lipids. The thiadiazole ring enhances the compound’s binding affinity to bacterial enzymes, further disrupting essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole stands out due to its dual functional groups, which provide a synergistic effect in antimicrobial activity. The combination of the nitrofuran and thiadiazole moieties enhances its efficacy against resistant bacterial strains, making it a promising candidate for further development in antimicrobial therapies .

Properties

CAS No.

55210-91-8

Molecular Formula

C14H9N3O3S

Molecular Weight

299.31 g/mol

IUPAC Name

2-[2-(5-nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C14H9N3O3S/c18-17(19)13-9-7-11(20-13)6-8-12-15-16-14(21-12)10-4-2-1-3-5-10/h1-9H

InChI Key

GFXCZXCGRUIBAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)C=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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